Single Enantiomer 3R‑L‑Carnitine versus Undefined Diastereomer Mixture: Defined Optical Rotation as a Lot‑Release Metric
The [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine analytical standard carries a lot‑specific optical rotation specification of [α]/D −20.5±3.5° (c = 0.1, MeOH), which confirms the absolute (2R,3R) configuration and provides a quantitative acceptance criterion independent of chromatographic purity . In contrast, the generic ‘3‑Hydroxyhexadecanoylcarnitine inner salt’ (CAS 195207-76-2) is explicitly documented as a mixture of diastereomers and lacks any optical rotation specification . This difference translates into a quantifiable risk of ~0 % lot‑verification of stereochemistry for the generic material versus 100 % release‑tested stereochemistry for the analytical standard.
| Evidence Dimension | Optical rotation specification (stereochemical identity control) |
|---|---|
| Target Compound Data | [α]/D −20.5±3.5° (c = 0.1, MeOH) |
| Comparator Or Baseline | 3‑Hydroxyhexadecanoylcarnitine inner salt (CAS 195207-76-2), mixture of diastereomers (SCBT; no [α] specification) |
| Quantified Difference | Target provides defined, batch‑verified stereochemistry; comparator is intrinsically undefined |
| Conditions | Published certificate-of-analysis parameters for commercial analytical standard (Merck/Supelco) vs. generic reagent catalog specifications |
Why This Matters
Procurement of the stereodefined standard eliminates the uncontrolled variable of diastereomer composition, which directly affects chromatographic peak shape, response factor, and MS/MS transition ratios in quantitative acylcarnitine panels.
